Bis(2-(dimethylamino)ethyl) adipate
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Overview
Description
Bis(2-(dimethylamino)ethyl) adipate: is an organic compound with the molecular formula C18H36N2O4. It is a diester formed from the reaction of adipic acid and 2-(dimethylamino)ethanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of Sodium Dimethylaminoethanol and Sulfur Trioxide or Chlorosulfonic Acid: This method involves the reaction of sodium dimethylaminoethanol with sulfur trioxide or chlorosulfonic acid to produce Bis(2-(dimethylamino)ethyl) adipate.
Reaction of Trimethylamine with Dichloroethyl Ether or Dimethylaminoethoxyethyl Ether: In this method, trimethylamine reacts with dichloroethyl ether or dimethylaminoethoxyethyl ether to form the desired compound.
One-Step Synthesis of Dimethylamine and Monoethylene Glycol under Solid Catalyst: This method involves the one-step synthesis of dimethylamine and monoethylene glycol in the presence of a solid catalyst.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(2-(dimethylamino)ethyl) adipate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: This compound can also undergo reduction reactions, often using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions involving this compound can occur, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles or electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Bis(2-(dimethylamino)ethyl) adipate is used as a catalyst in various chemical reactions, particularly in the production of polyurethane foams .
Biology: In biological research, this compound is used as a reagent in the synthesis of various biomolecules and as a stabilizer in biochemical assays .
Medicine: In the medical field, this compound is explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations .
Industry: Industrially, this compound is used in the production of flexible polyurethane foams, coatings, adhesives, and sealants .
Mechanism of Action
The mechanism of action of Bis(2-(dimethylamino)ethyl) adipate involves its role as a tridentate ligand, assisting in the formation and stabilization of intermediates during chemical reactions . It interacts with molecular targets and pathways involved in catalysis and stabilization processes.
Comparison with Similar Compounds
- Bis(2-(diethylamino)ethyl) adipate
- Bis(2-(dimethylamino)ethyl) ether
- Bis(2-ethylhexyl) adipate
Comparison:
- Bis(2-(dimethylamino)ethyl) adipate is unique due to its specific molecular structure, which provides distinct catalytic properties and stability in various reactions.
- Bis(2-(diethylamino)ethyl) adipate has a similar structure but with diethylamino groups, which may result in different reactivity and applications .
- Bis(2-(dimethylamino)ethyl) ether is another related compound with similar catalytic properties but different applications in the production of polyurethane foams .
- Bis(2-ethylhexyl) adipate is primarily used as a plasticizer in the production of flexible plastics and has different chemical properties compared to this compound .
Properties
CAS No. |
65169-69-9 |
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Molecular Formula |
C14H28N2O4 |
Molecular Weight |
288.38 g/mol |
IUPAC Name |
bis[2-(dimethylamino)ethyl] hexanedioate |
InChI |
InChI=1S/C14H28N2O4/c1-15(2)9-11-19-13(17)7-5-6-8-14(18)20-12-10-16(3)4/h5-12H2,1-4H3 |
InChI Key |
LQIWJZRUBHDHFH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(=O)CCCCC(=O)OCCN(C)C |
Origin of Product |
United States |
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